5-(Trimethylsilyl)hept-5-enoic acid
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Overview
Description
5-(Trimethylsilyl)hept-5-enoic acid is a chemical compound with the molecular formula C10H20O2Si. It is characterized by the presence of a trimethylsilyl group attached to a heptenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)hept-5-enoic acid typically involves the reaction of hept-5-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-5-enoic acid+Trimethylsilyl chlorideBase5-(Trimethylsilyl)hept-5-enoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)hept-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of various substituted heptenoic acid derivatives.
Scientific Research Applications
5-(Trimethylsilyl)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The heptenoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trimethylsilyl)pent-5-enoic acid
- 5-(Trimethylsilyl)hex-5-enoic acid
- 5-(Trimethylsilyl)oct-5-enoic acid
Comparison
Compared to similar compounds, 5-(Trimethylsilyl)hept-5-enoic acid has a unique combination of chain length and functional groups, which can influence its reactivity and applications. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
84453-99-6 |
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Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
5-trimethylsilylhept-5-enoic acid |
InChI |
InChI=1S/C10H20O2Si/c1-5-9(13(2,3)4)7-6-8-10(11)12/h5H,6-8H2,1-4H3,(H,11,12) |
InChI Key |
KMPXKAHTGGIOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCCC(=O)O)[Si](C)(C)C |
Origin of Product |
United States |
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